molecular formula C18H22N4O4 B14158127 1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea CAS No. 958946-24-2

1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea

Cat. No.: B14158127
CAS No.: 958946-24-2
M. Wt: 358.4 g/mol
InChI Key: IQQQJHYVISARER-OAHLLOKOSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydrazinyl group, and a phenylpropanoyl group.

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea involves several steps. The initial step typically includes the preparation of 2,5-dimethoxyphenylacetic acid, which is then converted into the corresponding amine. This amine is then reacted with a hydrazine derivative to form the hydrazinyl intermediate. The final step involves the reaction of this intermediate with a phenylpropanoyl chloride to yield the desired urea compound .

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea can be compared with other similar compounds, such as:

Properties

CAS No.

958946-24-2

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea

InChI

InChI=1S/C18H22N4O4/c1-25-13-8-9-16(26-2)14(11-13)20-18(24)21-15(17(23)22-19)10-12-6-4-3-5-7-12/h3-9,11,15H,10,19H2,1-2H3,(H,22,23)(H2,20,21,24)/t15-/m1/s1

InChI Key

IQQQJHYVISARER-OAHLLOKOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N[C@H](CC2=CC=CC=C2)C(=O)NN

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC(CC2=CC=CC=C2)C(=O)NN

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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